molecular formula C10H9ClO4 B13694405 Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Cat. No.: B13694405
M. Wt: 228.63 g/mol
InChI Key: YZBOROQVLAJTDW-UHFFFAOYSA-N
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Description

Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is an organic compound belonging to the class of dioxines It is characterized by the presence of a chloro substituent at the 8th position and a methoxycarbonyl group at the 6th position on the benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate typically involves the following steps:

    Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting catechol with an appropriate dihalide under basic conditions.

    Chlorination: The next step involves the introduction of the chloro substituent at the 8th position. This can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Esterification: Finally, the carboxyl group is esterified using methanol in the presence of an acid catalyst to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzodioxine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and inhibition.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets. The chloro substituent and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
  • Methyl 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
  • Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Uniqueness

Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is unique due to the presence of the chloro substituent, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where chlorinated compounds are preferred.

Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

methyl 5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxylate

InChI

InChI=1S/C10H9ClO4/c1-13-10(12)6-4-7(11)9-8(5-6)14-2-3-15-9/h4-5H,2-3H2,1H3

InChI Key

YZBOROQVLAJTDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Cl)OCCO2

Origin of Product

United States

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